molecular formula C13H14ClNO3 B8779224 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL

7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL

Cat. No. B8779224
M. Wt: 267.71 g/mol
InChI Key: FKVXDOFJNJRXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993566B2

Procedure details

Intermediate IV (150 g, 0.44 mol) was added to glacial acetic acid (8 v/w, 1200 mL). The mixture was warmed up to 40° C. After Intermediate IV was dissolved completely, iron powder (123.1 g, 2.20 mol) was slowly added in batch. The mixture was warmed up to 80° C. and reacted under mechanical stirring for 2 h. After completion of the reaction, the reaction solution was filtered by suction when it is still hot. The filtrate was collected. After cooling the filtrate, a great deal of solid separated out and was filtered by suction to produce a lutescens solid. The filtered cake was dissolved in glacial acetic acid. The mixture was stirred at 80° C. for about 30 min, and was filtered by suction again when it is still hot. The filtrate was collected. After cooling the filtrate, a solid separated out and was filtered by suction to produce a lutescens solid. The solids were combined, and washed with water several times until the filtrate became neutral. The filtered cake was dried to produce a pale yellow solid (79 g) in a yield of 65%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
123.1 g
Type
catalyst
Reaction Step Four
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([C:14](=[O:20])/[CH:15]=[CH:16]/N(C)C)=[C:8]([N+:21]([O-])=O)[CH:7]=1>C(O)(=O)C.[Fe]>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:9]([C:14](=[O:20])[CH:15]=[CH:16][NH:21]2)=[CH:10][C:11]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
123.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under mechanical stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed up to 80° C.
CUSTOM
Type
CUSTOM
Details
reacted
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered by suction when it
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the filtrate
CUSTOM
Type
CUSTOM
Details
a great deal of solid separated out
FILTRATION
Type
FILTRATION
Details
was filtered by suction
CUSTOM
Type
CUSTOM
Details
to produce a lutescens solid
STIRRING
Type
STIRRING
Details
The mixture was stirred at 80° C. for about 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered by suction again when it
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the filtrate
CUSTOM
Type
CUSTOM
Details
a solid separated out
FILTRATION
Type
FILTRATION
Details
was filtered by suction
CUSTOM
Type
CUSTOM
Details
to produce a lutescens solid
WASH
Type
WASH
Details
washed with water several times until the filtrate
CUSTOM
Type
CUSTOM
Details
The filtered cake was dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCOC1=C(C=C2C(C=CNC2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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